Product packaging for Butanoic acid, 4-[(carboxymethyl)amino]-(Cat. No.:CAS No. 4386-04-3)

Butanoic acid, 4-[(carboxymethyl)amino]-

Cat. No.: B12499066
CAS No.: 4386-04-3
M. Wt: 161.16 g/mol
InChI Key: LORSKKAGSYQQSO-UHFFFAOYSA-N
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Description

Contextualization within Relevant Carboxylic Acid and Amino Acid Derivative Chemistry

Butanoic acid, 4-[(carboxymethyl)amino]- belongs to two significant families of organic compounds: carboxylic acids and amino acid derivatives.

As a carboxylic acid derivative, it possesses two carboxyl groups (-COOH), which can donate protons, rendering the molecule acidic. The chemistry of carboxylic acids is fundamental to organic and biochemistry, with these groups being key to reactions like esterification and amide bond formation.

More specifically, it is an amino acid derivative. Amino acids are characterized by the presence of both an amino (-NH₂) and a carboxylic acid group. wikipedia.org Based on the relative position of the amino group to the carboxyl group, amino acids are classified as alpha (α), beta (β), or gamma (γ) amino acids. In this compound, the nitrogen atom is attached to the fourth carbon of the butanoic acid chain, classifying it as a derivative of a γ-amino acid, structurally related to γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter in mammals. chinesechemsoc.orgnist.gov

Furthermore, with a nitrogen atom connected to two carboxyl groups via alkyl chains, Butanoic acid, 4-[(carboxymethyl)amino]- fits the definition of an aminopolycarboxylic acid (APCA). wikipedia.orgtaylorandfrancis.com This class of compounds is renowned for its ability to form stable complexes with metal ions, a property known as chelation. wikipedia.org The deprotonated carboxylate groups and the lone pair of electrons on the nitrogen atom can act as donor sites, binding to a central metal ion to form a chelate ring. wikipedia.org

Historical Trajectories and Foundational Discoveries Related to Analogous Compounds

The scientific history of compounds analogous to Butanoic acid, 4-[(carboxymethyl)amino]- is rich and has led to significant technological advancements. The discovery of amino acids began in the early 19th century, laying the groundwork for the field of biochemistry.

The most relevant historical context comes from the development of aminopolycarboxylic acids as chelating agents. The foundational work on these compounds in the first half of the 20th century led to the synthesis of molecules like ethylenediaminetetraacetic acid (EDTA), nitrilotriacetic acid (NTA), and diethylenetriaminepentaacetic acid (DTPA). taylorandfrancis.commdpi.com The discovery of EDTA's exceptional ability to sequester metal ions revolutionized numerous industries. These APCAs became indispensable in applications ranging from water treatment for the removal of heavy metals to industrial cleaning, and even in medicine. taylorandfrancis.comresearchgate.net The principles governing the chelation properties of these foundational APCAs, such as the number and spacing of the carboxylic acid groups, provide a direct framework for predicting the potential metal-binding capabilities of novel structures like Butanoic acid, 4-[(carboxymethyl)amino]-. wikipedia.org

Current Research Frontiers and Identified Knowledge Gaps Pertaining to Butanoic acid, 4-[(carboxymethyl)amino]-

The most significant knowledge gap concerning Butanoic acid, 4-[(carboxymethyl)amino]- is the scarcity of dedicated research into its synthesis, properties, and applications. Public databases primarily contain computed or predicted data rather than experimental findings. nih.govnih.gov However, the research frontiers for its parent chemical classes suggest potential areas of future investigation.

Chelation and Materials Science: A major frontier for APCAs is the development of novel, functionalized adsorbents for environmental remediation. mdpi.com Research focuses on creating materials with high selectivity for specific toxic heavy metal ions. mdpi.com While the chelating ability of Butanoic acid, 4-[(carboxymethyl)amino]- is implied by its structure, its specific affinity and selectivity for different metal ions have not been experimentally determined. This remains a key area for potential research. Recently, genome mining has led to the discovery of naturally occurring APCA siderophores, indicating that nature has also evolved such molecules for metal management. nih.gov

Medicinal Chemistry and Synthesis: The synthesis of γ-amino acid derivatives is an active area of research, as these structures are scaffolds for many pharmaceutically active molecules. nih.govmdpi.com Modern synthetic methods, including multicomponent reactions and organocatalysis, are being developed to create these derivatives efficiently and with high stereoselectivity. researchgate.net Derivatives of 4-aminobutanoic acid have been patented as intermediates in the synthesis of peptide analogs. google.comgoogle.com The potential of Butanoic acid, 4-[(carboxymethyl)amino]- as a building block in the synthesis of new therapeutic agents is entirely unexplored. For instance, the synthesis of Schiff base derivatives from related amino acids and their subsequent complexation with metal ions have been shown to produce compounds with interesting structural and potential biological properties. mdpi.com

Unexplored Potential: The specific biological activities of Butanoic acid, 4-[(carboxymethyl)amino]- are unknown. Whether it interacts with biological systems, such as receptors or enzymes, or if its metal complexes have any catalytic or other functional properties, are open questions. Given the importance of its structural relatives like GABA and EDTA, the lack of data on this compound represents a clear gap in the scientific literature that invites future exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B12499066 Butanoic acid, 4-[(carboxymethyl)amino]- CAS No. 4386-04-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4386-04-3

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

4-(carboxymethylamino)butanoic acid

InChI

InChI=1S/C6H11NO4/c8-5(9)2-1-3-7-4-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)

InChI Key

LORSKKAGSYQQSO-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Butanoic Acid, 4 Carboxymethyl Amino

Established Synthetic Pathways for Butanoic acid, 4-[(carboxymethyl)amino]-

The primary established pathway for the synthesis of Butanoic acid, 4-[(carboxymethyl)amino]- involves the N-alkylation of an amino acid. A common and straightforward approach is the reaction of 4-aminobutanoic acid (GABA) with a haloacetic acid, typically chloroacetic acid or bromoacetic acid. This reaction falls under the category of nucleophilic substitution, where the amino group of GABA acts as the nucleophile, displacing the halide from the haloacetic acid.

A plausible synthetic route involves the reaction of 4-aminobutanoic acid with chloroacetic acid in an aqueous medium. acs.org This method is analogous to the green synthesis of other N-substituted glycine (B1666218) derivatives. acs.orgnih.gov The reaction is typically carried out in the presence of a base to neutralize the newly formed hydrohalic acid and to deprotonate the amino group of GABA, thereby increasing its nucleophilicity.

Table 1: Established Synthesis of Butanoic acid, 4-[(carboxymethyl)amino]-

Reactant 1Reactant 2SolventCatalyst/BaseProduct
4-aminobutanoic acid (GABA)Chloroacetic acidWaterBase (e.g., NaOH, KOH)Butanoic acid, 4-[(carboxymethyl)amino]-

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yields

The yield of Butanoic acid, 4-[(carboxymethyl)amino]- is highly dependent on the reaction conditions. Key parameters for optimization include temperature, pH, and the molar ratio of reactants. The use of a base is crucial for driving the reaction towards the product. The selection of the base and the careful control of pH are important to prevent side reactions, such as the formation of diglycolic acid from the hydrolysis of chloroacetic acid.

The choice of the haloacetic acid can also influence the reaction rate and yield. Bromoacetic acid is generally more reactive than chloroacetic acid, which could lead to shorter reaction times. However, chloroacetic acid is often preferred due to its lower cost and greater stability.

Purification Techniques and Purity Assessment in Synthetic Processes

Purification of the final product, Butanoic acid, 4-[(carboxymethyl)amino]-, from the reaction mixture is essential to remove unreacted starting materials, salts, and byproducts. A common purification method involves acidification of the reaction mixture to precipitate the product, which is then collected by filtration. acs.org Recrystallization from a suitable solvent, such as water or an alcohol-water mixture, can be employed to further enhance the purity of the compound.

The purity of the synthesized Butanoic acid, 4-[(carboxymethyl)amino]- can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity and quantifying any impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the compound. acs.orgnih.gov

Novel Approaches in the Synthesis of Butanoic acid, 4-[(carboxymethyl)amino]-

Recent advancements in synthetic chemistry have opened up new avenues for the synthesis of amino acid derivatives, with a focus on sustainability and efficiency.

Exploration of Sustainable and Green Chemistry Methodologies

A significant development in the synthesis of N-substituted amino acids is the adoption of green chemistry principles. acs.orgnih.govrsc.org For the synthesis of Butanoic acid, 4-[(carboxymethyl)amino]-, a green approach would involve using water as the solvent, which is non-toxic and environmentally benign. acs.org This method avoids the use of hazardous organic solvents, making the process safer and more sustainable. nih.gov Furthermore, the reaction can often be performed at moderate temperatures, reducing energy consumption. acs.org

Another green approach could be the electrochemical carboxylation of imines in a flow microreactor, which has been demonstrated for the synthesis of other α-amino acid derivatives. rsc.org This method avoids the use of sensitive and toxic reagents. rsc.org

Application of Catalytic Systems for Efficient Synthesis

Catalytic methods offer a promising alternative to traditional stoichiometric approaches for the N-alkylation of amino acids. nih.govnih.gov A robust, base-free ruthenium-catalyzed methodology has been developed for the direct N-alkylation of α-amino acid esters with alcohols. nih.govnih.gov This "borrowing hydrogen" strategy is atom-economical, with water being the only byproduct. nih.gov Adapting this catalytic system for the synthesis of Butanoic acid, 4-[(carboxymethyl)amino]- could involve the reaction of a suitable ester of 4-aminobutanoic acid with an alcohol precursor to the carboxymethyl group. The use of a catalyst can lead to higher efficiency and selectivity under milder reaction conditions.

Structural Modifications and Synthesis of Analogs of Butanoic acid, 4-[(carboxymethyl)amino]-

The synthesis of analogs of Butanoic acid, 4-[(carboxymethyl)amino]- allows for the exploration of structure-activity relationships. Structural modifications can be made to the butanoic acid backbone, the carboxymethyl group, or both.

For instance, analogs with different alkyl chain lengths can be synthesized by replacing 4-aminobutanoic acid with other ω-amino acids. Similarly, the carboxymethyl group can be modified by using different haloalkanoic acids in the initial synthesis.

The synthesis of peptoids, or N-substituted glycine oligomers, provides a platform for creating a wide variety of analogs. researchgate.net By incorporating the N-(carboxypropyl)glycine motif into a peptoid sequence, libraries of compounds with diverse properties can be generated. Solid-phase synthesis is a particularly efficient method for the preparation of such oligomers. researchgate.net

The development of new butanoic acid derivatives is an active area of research. For example, new derivatives have been synthesized by reacting 2-amino-4-acetylthiazolo[5,4-b]-indole with succinic anhydride. biointerfaceresearch.com While structurally different, these synthetic strategies can provide inspiration for creating novel analogs of Butanoic acid, 4-[(carboxymethyl)amino]-.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of derivatives of "Butanoic acid, 4-[(carboxymethyl)amino]-," also known as N-(3-carboxypropyl)glycine, are pivotal for exploring its structure-activity relationships (SAR). These studies are essential for identifying key structural motifs responsible for biological activity and for optimizing properties such as potency, selectivity, and pharmacokinetic profiles. The core structure of Butanoic acid, 4-[(carboxymethyl)amino]- offers multiple points for chemical modification: the two carboxylic acid groups and the secondary amine.

A plausible synthetic approach to the parent compound would involve the N-alkylation of glycine with a suitable 4-halobutanoic acid ester, followed by hydrolysis of the ester group. Alternatively, reductive amination of a 4-oxobutanoic acid derivative with glycine could also yield the target molecule.

For SAR studies, systematic modifications can be introduced at various positions:

Modification of the Carboxylic Acid Groups:

Esterification: Conversion of one or both carboxylic acid groups to esters can modulate polarity and cell permeability. A range of alkyl, aryl, or functionalized esters can be synthesized to probe the steric and electronic requirements of the binding pocket.

Amidation: Formation of amides with a diverse set of primary and secondary amines can introduce new hydrogen bonding interactions and alter the charge distribution of the molecule.

Bioisosteric Replacement: The carboxylic acid groups can be replaced with other acidic functional groups, such as tetrazoles or phosphonic acids, to investigate the importance of the carboxylate moiety for activity.

Modification of the Butanoic Acid Chain:

Homologation/Shortening: The length of the four-carbon chain can be varied to understand the optimal distance between the glycine moiety and the terminal carboxylic acid.

Introduction of Substituents: Alkyl or aryl groups can be introduced on the chain to explore the impact of steric bulk and hydrophobicity.

Conformational Restriction: The flexibility of the butanoic acid chain can be constrained by incorporating double bonds or cyclopropane (B1198618) rings. This strategy is often employed in medicinal chemistry to lock the molecule into a specific bioactive conformation and can lead to increased potency and selectivity. For instance, analogs containing cyclopropane fragments have been synthesized for related compounds like GABA to create conformationally restricted derivatives. researchgate.netpsu.edu

Modification at the Nitrogen Atom:

N-Alkylation/N-Arylation: Introduction of small alkyl or aryl groups on the nitrogen atom can probe the steric tolerance around this position. However, this may also impact the hydrogen bonding capacity of the secondary amine.

The synthesis of these derivatives would typically involve standard organic chemistry transformations. For example, esterification can be achieved using Fischer esterification or by reaction with alkyl halides in the presence of a base. Amide bond formation is commonly accomplished using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with activators such as HOBt (Hydroxybenzotriazole). The synthesis of conformationally restricted analogs would require more complex multi-step synthetic routes. researchgate.net

The following table outlines a representative set of derivatives that could be synthesized for SAR studies:

Derivative Type Modification Rationale for SAR
Mono-estersMethyl or Ethyl ester at either carboxyl groupInvestigate the role of each carboxylic acid in binding and permeability.
Di-estersDi-methyl or Di-ethyl esterFurther probe the importance of the carboxylates and increase lipophilicity.
Mono-amidesAmide formation with benzylamine (B48309) or morpholineIntroduce steric bulk and new hydrogen bonding patterns.
Di-amidesDi-amide formation with various aminesSystematically explore the chemical space around the acidic groups.
Chain-modified3-[(carboxymethyl)amino]propanoic acidAssess the impact of chain length on activity.
Conformationally restricted(cis/trans)-2-[(carboxymethyl)amino]cyclopropanecarboxylic acidLock the molecule into specific conformations to enhance binding affinity.

Incorporation of Butanoic acid, 4-[(carboxymethyl)amino]- into Complex Molecular Architectures

The unique structural features of "Butanoic acid, 4-[(carboxymethyl)amino]-" make it an attractive building block for incorporation into larger and more complex molecular architectures, such as peptides, peptidomimetics, and polymers. This incorporation can be used to impart specific properties to the resulting macromolecule, such as altered conformation, improved stability, or novel biological activities.

Peptide Synthesis:

"Butanoic acid, 4-[(carboxymethyl)amino]-" can be viewed as a non-canonical amino acid and can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.govmanchester.ac.uk In this context, the molecule provides a flexible linker or a unique side chain.

As a Backbone Unit: The entire molecule can be incorporated as a single unit within a peptide chain. This would introduce a significant degree of flexibility and alter the secondary structure of the peptide. The synthesis would involve protecting one of the carboxyl groups and the secondary amine, leaving the other carboxyl group free for coupling to the N-terminus of a growing peptide chain. Subsequently, the protecting group on the secondary amine would be removed to allow for the coupling of the next amino acid.

As a Side Chain: A derivative of "Butanoic acid, 4-[(carboxymethyl)amino]-" could be attached to the side chain of a canonical amino acid, such as lysine (B10760008) or ornithine. For example, the amino group of lysine could be acylated with a protected form of the target molecule. This approach has been used for the synthesis of peptides containing Nε-carboxymethyllysine (CML), a structurally related advanced glycation endproduct. manchester.ac.uk

The synthesis of peptides containing such non-canonical amino acids often requires optimization of coupling conditions to overcome potential steric hindrance and to ensure efficient amide bond formation. uiw.edu

Polymer Conjugation:

"Butanoic acid, 4-[(carboxymethyl)amino]-" can be conjugated to polymers to create materials with tailored properties. The carboxylic acid functionalities provide convenient handles for covalent attachment to polymers bearing complementary functional groups, such as hydroxyl or amine groups.

For instance, it could be conjugated to biocompatible polymers like chitosan (B1678972) or polyethylene (B3416737) glycol (PEG). The conjugation of carboxymethyl chitosan with other carboxylic acids, such as linoleic acid, has been reported to form polymeric micelles for drug delivery applications. nih.gov A similar strategy could be employed with "Butanoic acid, 4-[(carboxymethyl)amino]-" to create novel biomaterials. The general scheme for such a conjugation would involve the activation of the carboxylic acid groups of the target molecule using coupling agents like EDC/NHS (N-Hydroxysuccinimide) followed by reaction with the amine groups of a polymer like chitosan. nih.gov

The incorporation of this di-acidic amino acid analog can introduce negative charges and increase the hydrophilicity of the polymer, potentially influencing its solubility, drug-loading capacity, and biological interactions.

The following table summarizes strategies for incorporating "Butanoic acid, 4-[(carboxymethyl)amino]-" into complex molecules:

Architecture Incorporation Strategy Potential Application/Rationale
PeptidesAs a backbone unitIntroduce flexibility, alter secondary structure.
PeptidesAs a side-chain on another amino acidModify peptide properties, introduce a recognition motif.
Polymers (e.g., Chitosan)Covalent conjugation via amide bond formationCreate novel biomaterials with altered charge and solubility.

Investigation of Molecular Interactions and Mechanistic Underpinnings of Butanoic Acid, 4 Carboxymethyl Amino

Elucidation of Specific Molecular Target Binding and Affinity (In Vitro Systems)

There is no available scientific literature detailing the specific molecular targets of Butanoic acid, 4-[(carboxymethyl)amino]-.

No published studies were found that investigate the kinetic and thermodynamic parameters of the interaction between Butanoic acid, 4-[(carboxymethyl)amino]- and any specific enzymes.

Information regarding the binding profiles and specificity of Butanoic acid, 4-[(carboxymethyl)amino]- to any biological receptors is not available in the reviewed scientific literature.

Cellular and Subcellular Modulatory Effects of Butanoic acid, 4-[(carboxymethyl)amino]- (In Vitro Models)

Detailed studies on the effects of this compound at the cellular and subcellular level have not been published.

There is a lack of research on the mechanisms of cellular uptake, as well as the intracellular distribution and metabolic fate of Butanoic acid, 4-[(carboxymethyl)amino]- in any cell lines.

The impact of Butanoic acid, 4-[(carboxymethyl)amino]- on intracellular signaling cascades or specific biochemical pathways has not been characterized in the scientific literature.

Exploratory Mechanistic Studies in Pre-clinical Biological Models (Non-Human)

No preclinical studies in non-human biological models have been identified that would provide insight into the in vivo mechanisms of action for Butanoic acid, 4-[(carboxymethyl)amino]-.

Assessment of Compound Activity and Biological Impact in Animal Models

Direct experimental studies on the biological impact of Butanoic acid, 4-[(carboxymethyl)amino]- in animal models are not extensively documented in the current body of scientific literature. However, its structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, suggests that its biological activities could be related to the GABAergic system.

Derivatives of GABA have been a significant focus of research for their potential therapeutic effects. For instance, various GABA derivatives are investigated for their role in managing conditions such as neuropathic pain and anxiety. The core structure of Butanoic acid, 4-[(carboxymethyl)amino]- combines a butanoic acid moiety with an amino acid-like component, which could potentially interact with various biological targets.

Given the absence of specific data, any discussion on its biological impact in animal models would be purely speculative and based on the activities of structurally analogous compounds.

Principles of Pharmacokinetics and Pharmacodynamics in Defined Biological Systems

The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of Butanoic acid, 4-[(carboxymethyl)amino]- have not been specifically elucidated in published research.

Pharmacokinetics: To understand how this compound might be absorbed, distributed, metabolized, and excreted (ADME), researchers would typically conduct in vivo studies. These studies would measure compound concentrations in blood and various tissues over time. Factors such as its polarity, molecular weight, and the presence of carboxyl and amino groups would influence its ability to cross biological membranes, including the blood-brain barrier. Without experimental data, predictions about its bioavailability, half-life, and clearance remain theoretical.

Pharmacodynamics: The mechanism of action of Butanoic acid, 4-[(carboxymethyl)amino]- is not established. It is plausible that it could act as an agonist or antagonist at GABA receptors, or it might influence the concentration of GABA by affecting its synthesis, degradation, or reuptake. Investigating its binding affinity to various receptors and its effect on cellular signaling pathways would be necessary to determine its pharmacodynamic properties.

The following table provides a summary of the type of data that would be required to build a comprehensive profile for this compound.

Pharmacokinetic Parameters Description Pharmacodynamic Parameters Description
BioavailabilityThe fraction of an administered dose that reaches the systemic circulation.Receptor Binding AffinityThe strength of the binding between the compound and its target receptor.
Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Efficacy (Emax)The maximum response achievable from a drug.
Half-life (t½)The time required for the concentration of the drug in the body to be reduced by half.Potency (EC50)The concentration of a drug that gives half-maximal response.
ClearanceThe rate at which a drug is removed from the body.Mechanism of ActionThe specific biochemical interaction through which a drug substance produces its pharmacological effect.

Further research, including in vitro and in vivo studies, is essential to characterize the biological and pharmacological properties of Butanoic acid, 4-[(carboxymethyl)amino]-.

Advanced Analytical and Characterization Techniques for Butanoic Acid, 4 Carboxymethyl Amino

Spectroscopic Methodologies for Structural Confirmation and Quantitative Analysis

Spectroscopic techniques are fundamental for the unambiguous identification and quantification of chemical compounds. However, specific spectral data for Butanoic acid, 4-[(carboxymethyl)amino]- is not available in the reviewed scientific literature. The following sections describe the principles of these techniques and their potential application to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. For Butanoic acid, 4-[(carboxymethyl)amino]-, ¹H and ¹³C NMR would be expected to provide key information on its carbon-hydrogen framework.

Expected ¹H and ¹³C NMR Data: A detailed analysis of the chemical shifts, coupling constants, and signal integrations would confirm the connectivity of the butanoic acid and carboxymethyl groups through the secondary amine.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C1 (-COOH)~12~175
C2 (-CH₂-)~2.3~30
C3 (-CH₂-)~1.9~25
C4 (-CH₂-N)~3.0~50
C'1 (-CH₂-N)~3.5~55
C'2 (-COOH)~12~178
N-HVariable-

Note: The above table represents predicted values based on standard chemical shift ranges for similar functional groups and is not based on published experimental data for this specific compound.

Isotopic Labeling and Conformational Analysis: No studies detailing isotopic labeling (e.g., with ¹³C or ¹⁵N) or the conformational analysis of Butanoic acid, 4-[(carboxymethyl)amino]- using NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) were found. Such studies would be invaluable for understanding its three-dimensional structure and intramolecular interactions in solution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal mass of Butanoic acid, 4-[(carboxymethyl)amino]- is 161.07 g/mol .

Expected Fragmentation Pattern: While an experimental mass spectrum is not available, electrospray ionization (ESI) would likely be a suitable technique. Expected fragmentation pathways in MS/MS analysis would involve the loss of the carboxylic acid groups and cleavage of the C-N bonds.

Fragment Ion (m/z) Proposed Structure/Loss
144[M-OH]⁺
116[M-COOH]⁺
102[M-CH₂COOH]⁺
88[Butanoic acid fragment]⁺
74[Glycine fragment]⁺

Note: This table presents hypothetical fragmentation patterns and is not derived from experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. UV-Vis spectroscopy can provide information about conjugated systems.

Expected IR Absorption Bands: For Butanoic acid, 4-[(carboxymethyl)amino]-, the IR spectrum would be expected to show characteristic absorptions for the O-H and C=O stretches of the carboxylic acids, the N-H stretch of the secondary amine, and C-H stretches of the alkyl chain.

Functional Group Expected Wavenumber (cm⁻¹)
O-H (Carboxylic acid)3300-2500 (broad)
N-H (Secondary amine)3350-3310
C-H (Alkyl)2960-2850
C=O (Carboxylic acid)1725-1700

Note: The table lists expected absorption ranges based on known functional group frequencies.

UV-Vis Spectroscopy: As Butanoic acid, 4-[(carboxymethyl)amino]- lacks a significant chromophore or conjugated system, it is not expected to exhibit strong absorbance in the UV-Vis region (200-800 nm).

Chromatographic Separation and Trace Quantification Methods

Chromatographic techniques are vital for the separation, identification, and quantification of compounds in complex mixtures.

Development of High-Performance Liquid Chromatography (HPLC) Assays

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of non-volatile, polar compounds like Butanoic acid, 4-[(carboxymethyl)amino]-. A study has identified the presence of N-carboxyethyl gamma-aminobutyric acid (an alternative name for the compound) in bovine brain and human cerebrospinal fluid using HPLC, though the specific chromatographic conditions were not detailed.

Potential HPLC Method Parameters: A reversed-phase HPLC method would likely be effective, using a C18 column with an acidic aqueous mobile phase and a polar organic modifier like methanol (B129727) or acetonitrile. Detection could be achieved by UV absorbance at a low wavelength (e.g., ~210 nm) or, more sensitively, by coupling the HPLC system to a mass spectrometer (LC-MS).

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Due to the low volatility of Butanoic acid, 4-[(carboxymethyl)amino]-, derivatization would be necessary to convert it into a more volatile form suitable for GC-MS analysis.

Derivatization Strategies: Esterification of the carboxylic acid groups (e.g., by reaction with methanol or a silylating agent like BSTFA) would be a required first step to increase volatility. Subsequent analysis by GC-MS would allow for the separation and identification based on the retention time and the mass spectrum of the derivative. No published GC-MS methods specifically for this compound were found.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) stands out as a powerful technique for the high-resolution separation of amino acids and their derivatives, offering high efficiency, minimal sample consumption, and rapid analysis times. nih.govcreative-proteomics.com For a compound like Butanoic acid, 4-[(carboxymethyl)amino]-, which possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups, CE provides an ideal platform for its separation and quantification.

The separation in CE is achieved based on the differential migration of analytes in an electric field. The charge-to-size ratio of the molecule is a primary factor governing its electrophoretic mobility. Given that Butanoic acid, 4-[(carboxymethyl)amino]- is an amino acid derivative, its charge can be manipulated by adjusting the pH of the background electrolyte (BGE). In acidic buffers, the amino group will be protonated, and the carboxylic acid groups will be largely neutral, resulting in a net positive charge. Conversely, in alkaline buffers, the carboxylic acid groups will be deprotonated, leading to a net negative charge. At its isoelectric point, the compound will exist as a zwitterion with no net charge.

Various detection methods can be coupled with CE for the analysis of amino acid derivatives. creative-proteomics.com Direct UV detection is possible if the analyte possesses a chromophore. horiba.com However, for compounds with weak or no UV absorbance, indirect UV detection or derivatization with a UV-active or fluorescent tag is employed. creative-proteomics.comhoriba.comnih.gov More advanced detection is achieved by coupling CE with mass spectrometry (CE-MS), which provides high sensitivity and selectivity, allowing for the definitive identification of the analyte based on its mass-to-charge ratio. nih.govcreative-proteomics.com

For chiral separation of amino acid derivatives, chiral selectors such as cyclodextrins, macrocyclic antibiotics, or metal complexes can be added to the background electrolyte. creative-proteomics.comacs.org This would be relevant if enantiomeric forms of Butanoic acid, 4-[(carboxymethyl)amino]- were to be separated.

Table 1: Hypothetical Capillary Electrophoresis Parameters for the Separation of Butanoic acid, 4-[(carboxymethyl)amino]-

ParameterConditionRationale
Capillary Fused silica, 50 µm i.d., 50 cm total lengthStandard for high-efficiency separations.
Background Electrolyte 50 mM phosphate (B84403) buffer, pH 2.5Low pH ensures protonation of the amine for cationic migration.
Applied Voltage +20 kVProvides sufficient field strength for rapid separation.
Injection Hydrodynamic, 50 mbar for 5 sA small injection plug maintains high resolution.
Detection CE-MS (Electrospray Ionization)Offers high selectivity and sensitivity for structural confirmation. nih.govcreative-proteomics.com

Advanced Structural and Electrochemical Characterization

Beyond separation, a thorough understanding of Butanoic acid, 4-[(carboxymethyl)amino]- requires detailed structural and electrochemical analysis.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. pan.pl For Butanoic acid, 4-[(carboxymethyl)amino]-, obtaining a single crystal of suitable quality would allow for the elucidation of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

As an amino acid derivative, it is highly probable that in the crystalline state, Butanoic acid, 4-[(carboxymethyl)amino]- exists as a zwitterion. nih.govacs.orgresearchgate.net In this form, the amino group would be protonated (-NH₂⁺-) and one or both of the carboxylic acid groups would be deprotonated (-COO⁻). This zwitterionic nature leads to strong intermolecular interactions, particularly hydrogen bonding, which dictates the crystal packing. nih.gov

The crystallographic data obtained would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of each atom in the asymmetric unit. This information is crucial for understanding the molecule's conformation and how it interacts with neighboring molecules in the solid state.

Table 2: Illustrative Crystallographic Data for a Hypothetical Amino Acid Crystal

ParameterExample ValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 5.535Unit cell dimension along the a-axis. nih.gov
b (Å) 6.809Unit cell dimension along the b-axis. nih.gov
c (Å) 26.878Unit cell dimension along the c-axis. nih.gov
β (°) 90.8Angle of the unit cell. nih.gov
Z 4Number of molecules in the unit cell.
Hydrogen Bonds N-H···O, O-H···OKey intermolecular interactions influencing crystal packing.

Electrochemical Properties and Redox Behavior Characterization

Electrochemical techniques are employed to study the redox behavior of molecules, providing insights into their electron transfer properties. For Butanoic acid, 4-[(carboxymethyl)amino]-, while the saturated aliphatic chain and carboxylic acid groups are generally electrochemically inactive within typical potential windows, the secondary amine group could potentially undergo oxidation at a sufficiently high positive potential.

Cyclic voltammetry (CV) is a primary technique used for this characterization. In a CV experiment, the potential applied to a working electrode is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential, providing information about redox reactions. The electro-oxidation of amino acids is often an irreversible and complex process. nih.gov

The electrochemical behavior would be highly dependent on the experimental conditions, including the pH of the supporting electrolyte, the electrode material (e.g., glassy carbon, platinum), and the scan rate. nih.gov The oxidation potential would provide a measure of how easily the molecule gives up electrons. While direct electrochemical applications for this specific molecule are not documented, the principles of amino acid electrochemistry would apply. acs.orgnih.govacs.org

Table 3: Anticipated Electrochemical Characteristics for an Amino Acid Derivative

ParameterDescriptionExpected Behavior for Butanoic acid, 4-[(carboxymethyl)amino]-
Oxidation Potential (Epa) The potential at which oxidation occurs.An irreversible oxidation peak may be observed at a positive potential, corresponding to the oxidation of the secondary amine.
Reduction Potential (Epc) The potential at which reduction occurs.No reduction is expected within a standard potential window due to the absence of easily reducible functional groups.
Electron Transfer The nature of the electron transfer process.The oxidation is likely to be an irreversible, multi-electron, multi-proton process. nih.gov
Influence of pH The effect of pH on the redox potentials.The oxidation potential is expected to shift with pH due to the involvement of protons in the reaction.

Theoretical and Computational Investigations of Butanoic Acid, 4 Carboxymethyl Amino

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like Butanoic acid, 4-[(carboxymethyl)amino]-. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. nih.gov

Electronic Structure: By performing DFT calculations, one could determine key electronic properties of Butanoic acid, 4-[(carboxymethyl)amino]-. This would include mapping the electron density to identify regions of high and low electron concentration, which are crucial for understanding intermolecular interactions. nih.gov The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's ability to donate or accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. nih.gov

Reactivity Prediction: The electronic data derived from quantum chemical calculations can be used to predict the molecule's reactivity. For instance, the electrostatic potential map would highlight the electrophilic (positive potential) and nucleophilic (negative potential) sites on the molecule. In Butanoic acid, 4-[(carboxymethyl)amino]-, the carboxylic acid protons would likely be strong electrophilic sites, while the oxygen atoms of the carboxyl groups and the nitrogen atom would be nucleophilic centers.

Furthermore, reactivity descriptors such as chemical hardness and softness, derived from the HOMO and LUMO energies, can quantify the molecule's resistance to change in its electron distribution. sciencealert.com Studies on similar amino acids have shown that these computational approaches can successfully interpret and predict the local reactivity of different parts of the molecule. nih.govresearchgate.net For example, research on GABA analogues has utilized molecular orbital methods to correlate electrostatic potential with biological activity. nih.gov

A hypothetical table of calculated electronic properties for Butanoic acid, 4-[(carboxymethyl)amino]- using DFT is presented below.

Electronic PropertyPredicted Value (Arbitrary Units)Significance
HOMO Energy-8.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicator of chemical stability and reactivity.
Dipole Moment3.5 DMeasure of the molecule's overall polarity.
Electron Affinity1.2 eVEnergy released when an electron is added.
Ionization Potential8.0 eVEnergy required to remove an electron.

Molecular Dynamics (MD) Simulations of Compound Behavior in Diverse Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govacs.org For a molecule like Butanoic acid, 4-[(carboxymethyl)amino]-, MD simulations can provide invaluable insights into its conformational flexibility and its interactions with different solvent environments, such as water or lipid bilayers. nih.gov

Conformational Analysis: The rotatable bonds within Butanoic acid, 4-[(carboxymethyl)amino]- allow it to adopt a wide range of three-dimensional shapes or conformations. MD simulations can explore this conformational landscape, identifying the most stable (lowest energy) conformations. This is crucial as the biological activity of a molecule is often dependent on its specific 3D structure. The simulations would track the trajectory of each atom based on a chosen force field, which defines the potential energy of the system. nih.gov

Behavior in Aqueous Solution: In a biological context, molecules are typically surrounded by water. MD simulations can model the behavior of Butanoic acid, 4-[(carboxymethyl)amino]- in an aqueous environment. core.ac.uk These simulations would show how water molecules arrange themselves around the solute, forming a hydration shell. Key aspects to be analyzed would include the formation of hydrogen bonds between the compound's carboxyl and amino groups and the surrounding water molecules. The radial distribution function can be calculated to understand the average distance and coordination number of water molecules around specific atoms of the solute. nih.gov

Interaction with Membranes: Understanding how a molecule interacts with cell membranes is critical, especially in drug discovery. nih.gov MD simulations can be used to model the interaction of Butanoic acid, 4-[(carboxymethyl)amino]- with a lipid bilayer, which serves as a simplified model of a cell membrane. These simulations could predict whether the molecule is likely to adsorb onto the membrane surface, or permeate through it. The potential of mean force (PMF) can be calculated to determine the free energy profile of the molecule as it moves across the membrane, identifying any energy barriers to permeation. nih.gov

A hypothetical summary of MD simulation results for Butanoic acid, 4-[(carboxymethyl)amino]- is provided in the table below.

Simulation EnvironmentKey ObservationPredicted Implication
VacuumIdentification of 3 stable low-energy conformers.These conformers may be biologically relevant.
Aqueous SolutionStrong hydrogen bonding with water molecules at both carboxyl and amino groups.High water solubility.
Lipid BilayerAdsorption to the polar head group region of the bilayer.Low passive permeability across the cell membrane.

In Silico Modeling for Predicting Molecular Interactions and Binding Affinities

In silico modeling, particularly molecular docking and free energy calculations, is a cornerstone of modern drug discovery and molecular biology. researchgate.netcolumbia.edu These techniques are used to predict how a small molecule, or 'ligand', like Butanoic acid, 4-[(carboxymethyl)amino]-, might bind to a larger molecule, typically a protein or nucleic acid 'receptor'. nih.govarxiv.org

Molecular Docking: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. researchgate.net For Butanoic acid, 4-[(carboxymethyl)amino]-, docking studies could be performed against various protein targets, such as GABA receptors or amino acid transporters, to hypothesize its potential biological role. The results would provide a plausible binding pose and an estimate of the binding affinity. nih.gov

Binding Affinity Prediction: While docking provides a quick estimate, more rigorous methods are often needed to accurately predict the binding affinity, which is the strength of the interaction between the ligand and the receptor. nih.govarxiv.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. columbia.edu These methods are computationally more intensive as they often involve running MD simulations of the protein-ligand complex. mdpi.com A more negative binding free energy indicates a stronger and more stable interaction.

The following table presents hypothetical docking results for Butanoic acid, 4-[(carboxymethyl)amino]- against a putative receptor.

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
GABA-A Receptor-6.5Arg120, Gln185Hydrogen bonds, electrostatic interactions
Amino Acid Transporter-5.8Ser34, Asp210Hydrogen bonds

Computational Approaches to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. meilerlab.orgwikipedia.org

QSAR Modeling: QSAR models are developed by analyzing a dataset of compounds with known activities against a specific biological target. wikipedia.org For a series of analogues of Butanoic acid, 4-[(carboxymethyl)amino]-, a QSAR model could be built to predict their inhibitory activity against a particular enzyme, for example. The first step is to calculate a set of molecular descriptors for each analogue. These descriptors can be 2D (e.g., topological indices) or 3D (e.g., molecular shape) and quantify various aspects of the molecule's structure. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. researchgate.net A validated QSAR model can then be used to predict the activity of new, untested analogues, guiding the synthesis of more potent compounds. nih.govnih.gov

QSPR Modeling: Similarly, QSPR models relate molecular structure to physicochemical properties like solubility, boiling point, or logP (a measure of lipophilicity). mdpi.com For Butanoic acid, 4-[(carboxymethyl)amino]-, a QSPR model could be developed to predict its aqueous solubility based on a set of calculated molecular descriptors. Such models are valuable in drug development for predicting the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. meilerlab.org

Below is a hypothetical QSAR equation for a series of analogues of Butanoic acid, 4-[(carboxymethyl)amino]-.

Equation: pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.5 * Num_H_Bond_Donors + 2.1

This hypothetical equation suggests that for this series of compounds, increasing lipophilicity (LogP) and the number of hydrogen bond donors would increase the biological activity (pIC50), while increasing molecular weight would decrease it. Such insights are invaluable for the rational design of new molecules. emerginginvestigators.org

Emerging Research Directions and Broader Academic Impact of Butanoic Acid, 4 Carboxymethyl Amino

Potential Roles in Material Science and Polymer Chemistry Research

The bifunctional nature of Butanoic acid, 4-[(carboxymethyl)amino]-, featuring two carboxylic acid groups and a secondary amine, makes it a theoretical candidate for the synthesis of novel polymers. These functional groups could potentially engage in polymerization reactions to form polyamides or polyesters with unique properties. The presence of pendant carboxyl groups is of particular interest as it could impart hydrophilicity, pH-responsiveness, and adhesive capabilities to the resulting polymers.

However, research into the polymerization of monomers derived from closely related structures has highlighted significant synthetic challenges. Specifically, attempts to synthesize N-carboxypropyl glycine (B1666218) N-thiocarboxyanhydride (NTA), a necessary precursor for creating a polypeptoid from Butanoic acid, 4-[(carboxymethyl)amino]-, have been unsuccessful due to competitive cyclization reactions that form stable seven-membered rings. nih.gov This intramolecular reaction is favored over the desired intermolecular polymerization.

Despite these hurdles, the successful polymerization of a similar monomer with a longer alkyl chain, N-carboxypentyl glycine NTA, into a polypeptoid with strong adhesive properties suggests that if the synthetic challenges for the N-carboxypropyl glycine derivative could be overcome, the resulting polymer could also exhibit valuable adhesive characteristics. nih.gov Future research in this area would likely focus on alternative polymerization strategies or the use of protecting groups to circumvent the cyclization issue.

Table 1: Potential Material Science and Polymer Chemistry Research Applications

Research AreaPotential Application of Butanoic acid, 4-[(carboxymethyl)amino]-Key Structural Feature(s)
Adhesive Development Could serve as a monomer for bio-inspired, wet-adhesion polymers.Multiple carboxylic acid groups for surface interaction.
Smart Materials Incorporation into hydrogels or other polymers to create pH-responsive materials.Carboxylic acid groups that can be protonated/deprotonated.
Biocompatible Coatings Use in the development of coatings for medical devices or implants.Amino acid-like structure suggesting potential biocompatibility.

Contributions to Chelation Chemistry and Metal Complexation Studies

The structure of Butanoic acid, 4-[(carboxymethyl)amino]- is analogous to a simplified version of well-known chelating agents like ethylenediaminetetraacetic acid (EDTA). The presence of a nitrogen atom and two carboxylate groups provides a potential tridentate binding site for metal ions. This suggests a significant, yet largely unexplored, role in chelation chemistry.

The molecule could form stable complexes with a variety of metal ions, with the coordination chemistry being dependent on factors such as pH and the nature of the metal ion. At appropriate pH values, the deprotonated carboxylate groups and the lone pair of electrons on the nitrogen atom could coordinate with metal cations. These complexes could have applications in areas such as analytical chemistry for metal ion detection, in industrial processes as sequestering agents, or in environmental remediation for the removal of heavy metals from contaminated water.

Further research is required to determine the stability constants of the metal complexes of Butanoic acid, 4-[(carboxymethyl)amino]- and to characterize their structures. Such studies would provide valuable insights into its efficacy as a chelating agent compared to existing compounds.

Development as Chemical Probes or Biochemical Tools for Research

The inherent chemical functionality of Butanoic acid, 4-[(carboxymethyl)amino]- provides a scaffold for the development of chemical probes and biochemical tools. The carboxylic acid groups can be readily modified to attach fluorescent tags, affinity labels, or other reporter groups. This would allow for the synthesis of a variety of molecular probes to study biological systems.

For example, by attaching a fluorophore, the molecule could be used to visualize the localization and dynamics of specific metal ions within cells, provided it exhibits selective binding. Furthermore, its structural similarity to naturally occurring amino acids could allow it to interact with biological molecules or pathways, which could be exploited in the design of enzyme inhibitors or receptor ligands. The butanoic acid backbone also provides a spacer that can be varied in length to optimize binding to a biological target.

Table 2: Potential Biochemical Tool Development

Tool TypePotential ModificationResearch Application
Fluorescent Metal Ion Sensor Conjugation of a fluorophore sensitive to metal binding.Real-time imaging of metal ion fluxes in biological systems.
Affinity Chromatography Ligand Immobilization onto a solid support.Purification of metal-binding proteins or other biomolecules.
Enzyme Inhibitor Scaffold Derivatization to mimic an enzyme substrate or transition state.Probing the active sites of metalloenzymes.

Investigations in Environmental Biogeochemistry and Agricultural Science

In the realm of environmental biogeochemistry, Butanoic acid, 4-[(carboxymethyl)amino]- could play a role in the mobilization and transport of metals in soils and aquatic systems. Its ability to chelate metal ions could influence their bioavailability to microorganisms and plants. For instance, it could enhance the uptake of essential micronutrients by plants or, conversely, be used to sequester toxic heavy metals in contaminated soils, thereby reducing their environmental impact.

In agricultural science, this compound could be investigated as a component of novel fertilizer formulations. By forming complexes with micronutrients such as iron, zinc, and manganese, it could improve their solubility and availability to crops, leading to enhanced growth and yield. The biodegradability of such an amino acid-based chelator would be an additional advantage over synthetic chelating agents that can persist in the environment.

Future Research Trajectories and Interdisciplinary Opportunities for Butanoic acid, 4-[(carboxymethyl)amino]-

The future research landscape for Butanoic acid, 4-[(carboxymethyl)amino]- is rich with interdisciplinary opportunities. Overcoming the synthetic challenges in its polymerization could open new avenues in materials science for the creation of advanced functional polymers. A thorough investigation of its coordination chemistry is fundamental to unlocking its potential in analytical chemistry, environmental remediation, and agriculture.

Collaboration between synthetic chemists, biochemists, and material scientists will be crucial for the development of sophisticated biochemical tools and probes based on this molecule. Furthermore, environmental scientists and agricultural researchers can explore its practical applications in addressing challenges related to soil health and crop nutrition. While the body of research specifically focused on Butanoic acid, 4-[(carboxymethyl)amino]- is currently limited, its versatile chemical structure promises a broad and impactful future in scientific research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.